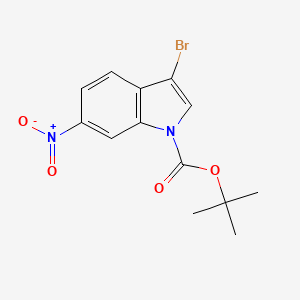

4-Azido-2-fluoro-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Azido-2-fluoro-1-methylbenzene or similar compounds often involves multiple steps. For instance, the synthesis of 4’-azido-2’-deoxy-2’-fluorocytidine involved the synthesis and biological evaluation of several monofluoro and difluoro derivatives of 4’-azidocytidine . Another example is the synthesis of new 2’-deoxy-2’-fluoro-4’-azido nucleoside analogues as potent anti-HIV agents .Chemical Reactions Analysis

Organic azides, such as this compound, can undergo various reactions under different conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . They can also participate in multistep synthesis reactions .Applications De Recherche Scientifique

Synthesis of Triazole Derivatives

Azides, including structures similar to 4-Azido-2-fluoro-1-methylbenzene, play a crucial role in the synthesis of triazole derivatives. Negrón-Silva et al. (2013) demonstrated the use of azidomethyl benzenes in creating 1,4-disubstituted 1,2,3-triazoles with potential applications ranging from corrosion inhibition to pharmaceuticals. These derivatives were synthesized via a click chemistry approach, indicating the utility of azides in facilitating efficient and versatile chemical transformations (Negrón-Silva et al., 2013).

Photocatalysis

Fluorinated benzene derivatives are prominent in photocatalytic applications due to their excellent redox properties and chemical stability. Shang et al. (2019) highlighted the application of fluorinated azo compounds as powerful organophotocatalysts in various organic reactions. This suggests that compounds like this compound could potentially be utilized in developing new photocatalytic systems or enhancing existing ones due to their fluorinated structures (Shang et al., 2019).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents and ligands in organometallic chemistry and catalysis. The study underscores the weak coordination of fluorobenzenes to metal centers, facilitating their use in non-coordinating solvent applications or as ligands that are easily displaced. This property could be relevant to the derivatives of this compound, suggesting its potential in catalytic processes or as a structural component in organometallic complexes (Pike et al., 2017).

Mécanisme D'action

The mechanism of action of 4-Azido-2-fluoro-1-methylbenzene or similar compounds often involves their interaction with biological targets. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) displays a potent and long-lasting inhibition of HIV-1 infection by inhibiting HIV-1 reverse transcription and restoring A3G expression in CD4+ T cells .

Safety and Hazards

The safety data sheet for a similar compound, 1-Fluoro-4-nitrobenzene, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin, and toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .

Orientations Futures

The future directions for the research and development of 4-Azido-2-fluoro-1-methylbenzene or similar compounds could involve their potential applications in various fields. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) has shown potential as a long-lasting pre-exposure prophylactic agent capable of preventing HIV infection . Furthermore, the click chemistry methodology has been used in the field of nucleosides, nucleotides, and nucleic acids for pharmacological applications .

Propriétés

IUPAC Name |

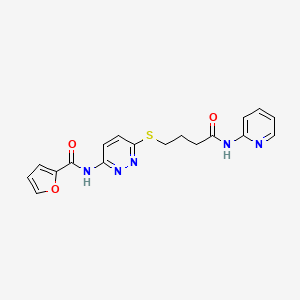

4-azido-2-fluoro-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJPSWUXQQLRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)

![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)

![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)